molecular formula C19H21NO3S B2776722 (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(o-tolyl)methanone CAS No. 2034308-97-7

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(o-tolyl)methanone

Cat. No. B2776722
CAS RN: 2034308-97-7
M. Wt: 343.44
InChI Key: KCTPMTIEEJUNJC-UHFFFAOYSA-N
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Description

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(o-tolyl)methanone, also known as DTOM, is a synthetic compound that belongs to the class of thiazepane derivatives. It has been found to possess various biological activities, making it a promising candidate for drug development.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

The synthesis and characterisation of novel compounds involving thiazole and methanone frameworks have been extensively studied. For example, Shahana and Yardily (2020) synthesized and characterized novel thiazolyl compounds, investigating their structural properties through DFT and molecular docking studies to understand their antibacterial activity. This highlights the compound's significance in developing antibacterial agents and the importance of computational methods in predicting their biological activities (Shahana & Yardily, 2020).

Antibacterial Screening

Landage, Thube, and Karale (2019) synthesized a new series of thiazolyl pyrazole and benzoxazole compounds and screened them for antibacterial activities. Their research indicates the potential of these compounds in addressing bacterial infections, showcasing the continuous search for more effective and novel antibacterial agents (Landage, Thube, & Karale, 2019).

Antioxidant and Xanthine Oxidase Inhibition

Ranganatha et al. (2014) explored benzophenone tagged thiazolidinone analogs for their xanthine oxidase inhibition and antioxidant properties. This study exemplifies the multifaceted applications of thiazole derivatives in medicinal chemistry, particularly in developing treatments for conditions associated with oxidative stress and enzyme inhibition (Ranganatha et al., 2014).

properties

IUPAC Name

(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-15-7-5-6-10-17(15)19(21)20-12-11-18(24(22,23)14-13-20)16-8-3-2-4-9-16/h2-10,18H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTPMTIEEJUNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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